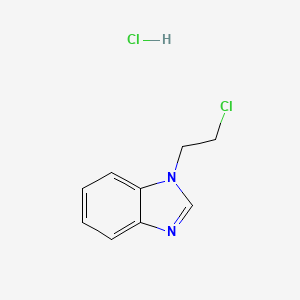

1-(2-chloroethyl)-1H-benzimidazole hydrochloride

Description

Properties

IUPAC Name |

1-(2-chloroethyl)benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2.ClH/c10-5-6-12-7-11-8-3-1-2-4-9(8)12;/h1-4,7H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQDQUADFDHZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-chloroethyl)-1H-benzimidazole hydrochloride typically follows a two-stage approach:

- Stage 1: Formation of the benzimidazole core from o-phenylenediamine derivatives.

- Stage 2: Introduction of the 2-chloroethyl side chain via alkylation or substitution reactions.

The final product is often isolated as the hydrochloride salt to enhance stability and solubility.

Preparation of Benzimidazole Core

The benzimidazole nucleus is conventionally synthesized by condensation of o-phenylenediamine with suitable aldehydes or acids under acidic conditions. For example, refluxing o-phenylenediamine with lactic acid in hydrochloric acid yields benzimidazole derivatives with high yield (up to 95%).

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | o-Phenylenediamine + Lactic acid + HCl | Reflux 16 h | 95 | Pale yellow solid product |

| 2 | Oxidation of intermediate alcohols to ketones | Alumina-supported KMnO4, acetone solvent | 72 | Purified by column chromatography |

This method is well-documented for preparing benzimidazole intermediates that can be further functionalized.

Introduction of the 2-Chloroethyl Side Chain

The critical step for preparing this compound is the alkylation of the benzimidazole nitrogen with a 2-chloroethyl group. Two main approaches are used:

Alkylation Using 2-Chloroethyl Halides

- The benzimidazole or its derivatives are reacted with 2-chloroethyl halides (chloride or bromide) in the presence of a base such as potassium carbonate.

- The reaction is typically performed in polar aprotic solvents like acetonitrile or ethanol under reflux conditions.

- After completion, the product is isolated by extraction and purified by chromatography.

Example:

| Reactants | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzimidazole derivative + 2-chloroethyl bromide | K2CO3 | Acetonitrile | Reflux | 58-71 | Side chain alkylation step |

This method allows selective N-alkylation to obtain the 1-(2-chloroethyl) substituted benzimidazole.

Conversion of Benzimidazolyl Ethanol to 2-Chloroethyl Derivative

- Starting from 1-(benzimidazol-2-yl)ethanol, treatment with thionyl chloride converts the hydroxyl group into a chloro substituent, yielding the 2-chloroethyl derivative.

- The reaction is conducted under reflux in an ice-cooled environment to control the exothermic process.

- Excess thionyl chloride is removed under vacuum, and the product is purified by solvent washes and drying.

| Step | Reactant | Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-(benzimidazol-2-yl)ethanol | Thionyl chloride | Ice bath addition + reflux 4 h | 71 | Conversion to 2-chloroethyl derivative |

This chlorination method is efficient and yields a product suitable for further derivatization or direct use.

Industrial and Continuous Flow Considerations

- Industrial synthesis may utilize continuous flow reactors to optimize reaction times, temperature control, and yields.

- Automated systems allow precise control of reaction parameters such as temperature, pressure, and reagent feed rates.

- These methods improve reproducibility and scalability for commercial production of this compound.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Yields reported range from moderate to high (58-95%) depending on the step and method.

- Purification is typically achieved via column chromatography using ethyl acetate/hexane mixtures.

- Characterization includes 1H-NMR, IR spectroscopy, and mass spectrometry confirming the structure and purity.

- Melting points and Rf values are used to assess product consistency.

- For example, 1-(2-chloroethyl)-1H-benzimidazole derivatives show characteristic NMR signals for the chloroethyl protons and aromatic benzimidazole protons.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-1H-benzimidazole hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The benzimidazole ring can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form 1-(2-hydroxyethyl)-1H-benzimidazole.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Products include 1-(2-azidoethyl)-1H-benzimidazole, 1-(2-thiocyanatoethyl)-1H-benzimidazole, and 1-(2-methoxyethyl)-1H-benzimidazole.

Oxidation: The major product is 1-(2-chloroethyl)-1H-benzimidazole N-oxide.

Reduction: The major product is 1-(2-hydroxyethyl)-1H-benzimidazole.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Numerous studies have highlighted the potential of benzimidazole derivatives, including 1-(2-chloroethyl)-1H-benzimidazole hydrochloride, as anticancer agents. Benzimidazole compounds are known to interact with various biological targets, leading to antiproliferative effects against cancer cell lines. For instance, research has shown that certain derivatives exhibit significant inhibition of cell growth in human breast cancer (MDA-MB-231) and other cancer types, suggesting their potential role in cancer therapy .

2. Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity. Studies indicate that benzimidazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For example, this compound has been tested for its efficacy against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .

3. Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of benzimidazole derivatives. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in various models, with significant reductions in edema reported in experimental setups .

Case Studies

Case Study 1: Anticancer Research

A study focusing on the synthesis of novel benzimidazole derivatives reported that one variant of this compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating enhanced potency against cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In a comparative study, this compound was tested against several bacterial strains. Results showed that it had a minimum inhibitory concentration (MIC) comparable to leading antibiotics like ampicillin, underscoring its potential as an alternative antimicrobial agent .

Data Tables

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-1H-benzimidazole hydrochloride involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of cellular processes and induce cytotoxic effects, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloroethyl-Substituted Benzimidazoles

Key Observations:

- Reactivity: Chloroethyl-substituted benzimidazoles are synthesized via alkylation or chlorination of hydroxy precursors (e.g., using thionyl chloride) .

- Biological Activity: Bendamustine, a bis(2-chloroethyl)amino-substituted benzimidazole, demonstrates potent cytotoxicity by inducing DNA crosslinks and apoptosis . This suggests that mono- or bis-chloroethyl benzimidazoles may differ in therapeutic efficacy due to alkylation capacity.

Chloroethyl-Substituted Nitrosoureas

Key Comparisons with Benzimidazoles:

- Alkylation vs. Carbamoylation : Nitrosoureas like BCNU decompose to release chloroethyl isocyanate (a carbamoylating agent) and chloroethyl diazohydroxide (an alkylating agent), causing DNA strand breaks and repair inhibition . In contrast, benzimidazole derivatives primarily act via direct alkylation (e.g., bendamustine) or intercalation .

- Solubility and Toxicity: Nitrosoureas with higher octanol/water distribution coefficients exhibit enhanced CNS penetration but increased toxicity due to carbamoylating activity . Benzimidazoles like bendamustine balance solubility and alkylating potency for selective cytotoxicity .

Imidazole vs. Benzimidazole Derivatives

Structural and Functional Differences:

- Ring Size and Aromaticity : Benzimidazoles (fused benzene and imidazole rings) exhibit greater aromatic stabilization and DNA-binding capacity than imidazoles, making them more potent in intercalation-based therapies .

- Substituent Effects : Chloroethyl groups in imidazoles (e.g., ) are typically less biologically active than in benzimidazoles, as the latter’s planar structure enhances target interaction .

Pharmacological Analogues with Varied Substituents

Therapeutic Implications:

- Lipophilicity and Targeting : Ethoxyethyl or piperidine substituents (e.g., ) may enhance blood-brain barrier penetration, whereas benzyl/phenyl groups () improve binding to peripheral targets like cyclooxygenase .

- Toxicity vs. Efficacy : Compounds with low carbamoylating activity (e.g., bendamustine) show higher therapeutic indices than nitrosoureas, which exhibit dose-limiting myelosuppression .

Biological Activity

1-(2-chloroethyl)-1H-benzimidazole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Overview and Synthesis

This compound is part of the benzimidazole family, known for their diverse biological activities. The synthesis typically involves the reaction of benzimidazole with 2-chloroethyl chloride using a base such as sodium hydroxide under reflux conditions. This method ensures high yield and purity of the final product, which can then be further characterized and tested for biological activity.

The biological activity of this compound is primarily attributed to its chloroethyl group, which can form covalent bonds with nucleophilic sites in biomolecules. This interaction can modify proteins and nucleic acids, leading to inhibition of cellular processes and induction of cytotoxic effects, making it a candidate for anticancer therapy.

Antimicrobial Activity

Recent studies have reported significant antimicrobial properties associated with benzimidazole derivatives, including this compound. The compound has demonstrated efficacy against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values indicate its potency against pathogens:

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation effectively:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer).

- IC50 Values :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other chloroethyl-substituted compounds:

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| 1-(2-Chloroethyl)piperidine hydrochloride | Primarily used in organic synthesis | Not specified |

| 1-(2-Chloroethyl)azepane hydrochloride | Limited studies on biological activity | Not specified |

| This compound | Antimicrobial and anticancer activity | MIC = 50-250 μg/mL; IC50 = 16.38-100 μM |

This table illustrates that while other compounds may be utilized mainly in synthetic applications, this compound shows promising therapeutic potential.

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating infections and cancers:

- Study on Antibacterial Activity : A recent study demonstrated that derivatives of benzimidazole exhibited potent antibacterial effects against multi-drug resistant strains, suggesting that modifications to the core structure can enhance efficacy .

- Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cells through caspase activation pathways, showcasing its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-chloroethyl)-1H-benzimidazole hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via alkylation of benzimidazole derivatives using 1,2-dichloroethane as the alkylating agent. For example, 2-(benzylthio)-1H-benzimidazole reacts with 1,2-dichloroethane in a polar solvent (e.g., DMSO) under reflux to yield the chloroethyl derivative . Optimization involves controlling temperature (50–65°C), molar ratios (1:6 substrate-to-alkylating agent), and reaction time (1–2 hours). Post-synthesis purification via silica gel chromatography with ethyl acetate/hexane eluents is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns (e.g., δ 3.91–4.50 ppm for CH₂-Cl and N-CH₂ protons) . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) verifies molecular weight (e.g., m/z 241.1 for [M+H]⁺). Elemental analysis validates stoichiometry (C, H, N, Cl content) .

Q. What are the recommended safety protocols for handling and storing this compound?

- Methodology : Store in airtight containers under dry conditions (humidity <30%) to prevent hydrolysis of the chloroethyl group. Use personal protective equipment (PPE) including nitrile gloves and fume hoods to avoid inhalation (P260 hazard code). Emergency protocols include immediate rinsing for eye/skin contact (P305 + P351 + P338) and medical consultation if ingested (P301 + P310) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–40°C. Monitor degradation via HPLC every 24 hours. Chloride ion release (indicative of hydrolysis) can be quantified using ion chromatography or potentiometric titration .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential biological activity, particularly in enzyme inhibition?

- Methodology : The chloroethyl group may act as an alkylating agent, targeting cysteine residues in enzymes like heme oxygenase (HO). In vitro assays with rat/mouse microsomes can measure HO inhibition potency (IC₅₀). Competitive inhibition kinetics (e.g., Lineweaver-Burk plots) and molecular docking studies (using PDB structures) elucidate binding interactions . Compare selectivity against HO-1 vs. HO-2 isoforms using isoform-specific inhibitors (e.g., QC-2350 for HO-2) .

Q. How can computational tools predict the compound’s reactivity and metabolic pathways?

- Methodology : Utilize databases like REAXYS and PISTACHIO_RINGBREAKER to model reaction pathways (e.g., hydrolysis to ethylene oxide intermediates). ADMET predictors (e.g., SwissADME) estimate metabolic stability, highlighting potential cytochrome P450 interactions. Density functional theory (DFT) calculations assess electrophilicity of the chloroethyl group, correlating with alkylation potential .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology : Cross-validate results using standardized assays (e.g., MIC for antimicrobial activity) and controlled cell lines (e.g., HepG2 for cytotoxicity). Meta-analyses of literature data (e.g., PubChem BioAssay) can identify confounding variables like solvent choice (DMSO vs. saline) or incubation time. Replicate studies under harmonized conditions (e.g., 24-hour exposure, 10 µM concentration) .

Q. How can the compound be functionalized to enhance its pharmacokinetic profile for drug development?

- Methodology : Introduce hydrophilic groups (e.g., sulfonate or carboxylate) via nucleophilic substitution to improve solubility. For example, replace the chloroethyl group with a morpholine-ethyl moiety to reduce toxicity while retaining activity . Assess bioavailability using Caco-2 cell permeability assays and logP measurements .

Q. What environmental hazards are associated with this compound, and how can they be mitigated?

- Methodology : The compound’s H400 classification (toxic to aquatic life) mandates biodegradation studies (OECD 301F test). Advanced oxidation processes (e.g., UV/H₂O₂) can degrade it into non-toxic metabolites (monitored via LC-MS). Waste disposal should follow EPA guidelines for halogenated organics (e.g., incineration at 1,200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.